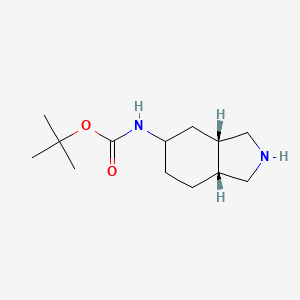

tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate

Description

Chemical Structure: This compound features a bicyclic octahydro-1H-isoindole core with a tert-butyl carbamate group at the 5-position. The stereochemistry is defined as (3aS,7aR)-rel, indicating a specific relative configuration of the fused bicyclic system.

CAS Number: 1037383-91-7 (specified for the (3aS,7aR)-rel stereoisomer) .

Role: Primarily used as a protected amine intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) receptors or enzyme inhibitors .

Properties

Molecular Formula |

C13H24N2O2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

tert-butyl N-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-yl]carbamate |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-5-4-9-7-14-8-10(9)6-11/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11?/m0/s1 |

InChI Key |

MAKONFGDMPDBED-MTULOOOASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CC[C@H]2CNC[C@H]2C1 |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2CNCC2C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate typically involves the reaction of an appropriate isoindole derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the isoindole ring or the tert-butyl group.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the isoindole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce fully saturated or partially reduced isoindole rings.

Scientific Research Applications

tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The isoindole ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Core Scaffolds

a. tert-Butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate [(±)-3]

- CAS: Not explicitly provided.

- Structure: Contains a 6-oxabicyclo[3.2.1]octenone core instead of isoindole.

- Synthesis : Derived via dehydroiodination of iodolactones, indicating higher reactivity in ring-opening reactions compared to the isoindolyl carbamate .

- Applications : Intermediate in alkaloid synthesis; less stable due to the strained oxabicyclic system.

b. rel-tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate

Stereochemical Variants

tert-Butyl (octahydro-1H-isoindol-5-yl)carbamate (Unspecified Stereochemistry)

Data Table: Comparative Analysis

Research Findings and Key Differentiators

Stereochemical Specificity

The (3aS,7aR)-rel configuration of the target compound ensures precise orientation for receptor binding in drug candidates, unlike its unspecified stereoisomer (CAS 1212387-46-6), which shows reduced enantiomeric purity .

Reactivity and Stability

- The isoindolyl carbamate’s fully saturated core enhances stability under acidic conditions compared to the strained oxabicyclic analogue (±)-3, which undergoes facile ring-opening .

- The pyranopyrrolidine variant (CAS 2696257-89-1) exhibits lower thermal stability, necessitating strict storage protocols .

Pharmacological Relevance

While ZK159222 and EB1089 are end-stage bioactive molecules, the target compound serves as a versatile intermediate, highlighting its niche in early-stage synthesis.

Biological Activity

tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate is an organic compound that belongs to the class of isoindole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of tert-butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate is , with a molecular weight of 240.34 g/mol. The compound features a tert-butyl group, an isoindole core, and a carbamate functional group, which contribute to its unique biological properties.

The biological activity of tert-butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The hydroxy group and the isoindole structure facilitate binding to these targets, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular responses.

1. Neuroprotective Effects

Recent studies have indicated that isoindole derivatives exhibit neuroprotective properties. For example, compounds similar to tert-butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate have shown potential in reducing neuroinflammation and protecting neuronal cells from amyloid-beta toxicity.

2. Antioxidant Activity

The antioxidant properties of isoindole derivatives have been explored in various contexts. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| M4 | 400 | Weak antioxidant effect observed in vitro. |

Case Study 1: Neuroprotective Effects Against Amyloid-Beta

A study investigated the effects of a related compound on astrocytes exposed to amyloid-beta (Aβ). The results indicated that treatment with the compound led to a reduction in inflammatory cytokines like TNF-alpha, suggesting a potential therapeutic role in Alzheimer's disease.

Case Study 2: Enzyme Inhibition Profile

Another study assessed the enzyme inhibition profile of related isoindole derivatives. Results showed significant inhibition of β-secretase and acetylcholinesterase activities, which are critical targets in Alzheimer's disease therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.